molecular formula C8H8BrIO B13109549 1-(3-Bromo-5-iodophenyl)ethanol

1-(3-Bromo-5-iodophenyl)ethanol

Cat. No.: B13109549
M. Wt: 326.96 g/mol
InChI Key: FCHPIVPYSTVDEH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-iodophenyl)ethanol is a dihalogenated aromatic alcohol featuring a benzene ring substituted with bromine at position 3, iodine at position 5, and an ethanol group (-CH(OH)CH₃) at position 1. This compound is structurally characterized by its two heavy halogen atoms, which confer distinct electronic and steric properties. The presence of iodine enhances its utility in cross-coupling reactions, while the hydroxyl group increases polarity, influencing solubility and reactivity.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-(3-bromo-5-iodophenyl)ethanol

InChI

InChI=1S/C8H8BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3

InChI Key

FCHPIVPYSTVDEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)I)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol. The reaction typically starts with the bromination of phenyl ethanol using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.

Industrial Production Methods: Industrial production of 1-(3-Bromo-5-iodophenyl)ethanol may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of 3-bromo-5-iodobenzaldehyde or 3-bromo-5-iodoacetophenone.

    Reduction: Formation of 3-bromo-5-iodotoluene or 3-bromo-5-iodobenzene.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-iodophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 1-(3-Bromo-5-iodophenyl)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1-(3-Bromo-5-iodophenyl)ethanol C₈H₈BrIO ~326.8 Br (3), I (5), -CH(OH)CH₃ High reactivity in Suzuki couplings; solid state inferred
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol C₉H₁₀BrFO 257.08 Br (3), F (2), CH₃ (5) Solid (97% purity); fluorinated analog with reduced steric bulk
1-(3-Bromo-5-nitrophenyl)ethanol C₈H₈BrNO₃ 246.06 Br (3), NO₂ (5) Nitro group enhances electron withdrawal; potential for meta-directed reactions
1-(3-Bromophenyl)ethanol C₈H₉BrO 201.06 Br (3) Simpler structure; lower molecular weight; liquid or low-melting solid
1-(2-Bromo-5-iodophenyl)ethanol C₈H₈BrIO ~326.8 Br (2), I (5) Positional isomer; differing reactivity in electrophilic substitutions

Physical Properties

  • Melting Points: Halogenated aromatics generally exhibit higher melting points due to increased molecular weight and intermolecular forces. For example, 1-(3-Bromo-5-iodophenyl)ethanone (MW 309.94) is a solid, while 1-(3-Bromophenyl)ethanol (MW 201.06) is likely a liquid .
  • Solubility: Polar substituents like -OH improve solubility in polar solvents (e.g., ethanol, DMSO), whereas nitro or halogen groups enhance solubility in organic solvents like dichloromethane .

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